molecular formula C26H38N2O2 B2870736 1,4-Bis(1-adamantylcarbonyl)piperazine CAS No. 102292-22-8

1,4-Bis(1-adamantylcarbonyl)piperazine

Cat. No. B2870736
CAS RN: 102292-22-8
M. Wt: 410.602
InChI Key: FFKZULBOUPKIET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent research . For instance, it is suggested that compound 17 was formed initially and then intra-molecular cyclocondensation of the methylene group with the ketonic groups at the 2-position of thienopyridine leading to Scheme 7 .


Chemical Reactions Analysis

Piperazine compounds have been studied for their chemical reactions . For example, one study suggests that a reaction proceeds via the coupling of α-carbamyl radicals with α,β-unsaturated carbonyl compounds and is compatible with N, N-bis-Boc-piperazine .

Safety and Hazards

Safety data sheets for similar compounds suggest that piperazine compounds can cause severe skin burns and eye damage . They are also harmful if swallowed .

Future Directions

Piperazine derivatives are being explored for their potential in various applications, including as antimicrobial agents . The extensive biological activity of N, N ′-bis substituted piperazine molecules has prompted researchers to design novel similar compounds .

properties

IUPAC Name

[4-(adamantane-1-carbonyl)piperazin-1-yl]-(1-adamantyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O2/c29-23(25-11-17-5-18(12-25)7-19(6-17)13-25)27-1-2-28(4-3-27)24(30)26-14-20-8-21(15-26)10-22(9-20)16-26/h17-22H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKZULBOUPKIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C23CC4CC(C2)CC(C4)C3)C(=O)C56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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